
Dimethyl N,N'-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl N,N'-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate), also known as MDPV, is a synthetic cathinone that has been used as a recreational drug. However, it has also been studied for its potential therapeutic effects in scientific research.
Wirkmechanismus
Dimethyl N,N'-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate) acts as a reuptake inhibitor of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This results in a stimulant effect, which can cause feelings of euphoria, increased energy, and heightened alertness. However, the exact mechanism of action of Dimethyl N,N'-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate) is not fully understood and requires further research.
Biochemical and Physiological Effects:
Dimethyl N,N'-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate) has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature, which can be dangerous at high doses. Dimethyl N,N'-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate) has also been shown to cause changes in brain activity, including increased activity in regions associated with reward and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethyl N,N'-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate) has been used as a research tool to study the effects of stimulants on the brain and behavior. It has also been used in animal models to study addiction and drug-seeking behavior. However, the use of Dimethyl N,N'-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate) in lab experiments is limited by its potential for abuse and toxicity.
Zukünftige Richtungen
Future research on Dimethyl N,N'-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate) should focus on further understanding its mechanism of action and potential therapeutic uses. Studies should also investigate the long-term effects of Dimethyl N,N'-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate) use, including its potential for addiction and toxicity. Additionally, research should explore the potential of Dimethyl N,N'-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate) as a research tool for studying the effects of stimulants on the brain and behavior.
Synthesemethoden
Dimethyl N,N'-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate) can be synthesized through a multi-step process that involves the reaction of piperonal with 2-bromopropiophenone to form 3,4-methylenedioxyphenylpropan-2-one. This intermediate is then reacted with methylamine to produce the final product, Dimethyl N,N'-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate).
Wissenschaftliche Forschungsanwendungen
Dimethyl N,N'-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate) has been studied for its potential therapeutic effects in various scientific research studies. It has been shown to have an affinity for the dopamine and norepinephrine transporters, which may contribute to its stimulant effects. Dimethyl N,N'-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate) has also been studied for its potential use in treating depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Eigenschaften
CAS-Nummer |
10029-24-0 |
|---|---|
Molekularformel |
C23H30N2O4 |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
methyl 2-[4-[[4-[(1-methoxy-2-methyl-1-oxopropan-2-yl)amino]phenyl]methyl]anilino]-2-methylpropanoate |
InChI |
InChI=1S/C23H30N2O4/c1-22(2,20(26)28-5)24-18-11-7-16(8-12-18)15-17-9-13-19(14-10-17)25-23(3,4)21(27)29-6/h7-14,24-25H,15H2,1-6H3 |
InChI-Schlüssel |
XJQDOEYAAOYHLG-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)OC)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(C)(C)C(=O)OC |
Kanonische SMILES |
CC(C)(C(=O)OC)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(C)(C)C(=O)OC |
Andere CAS-Nummern |
10029-24-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



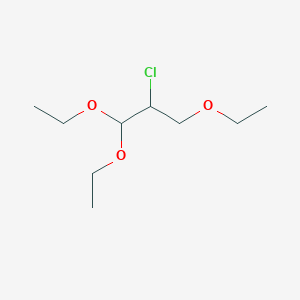
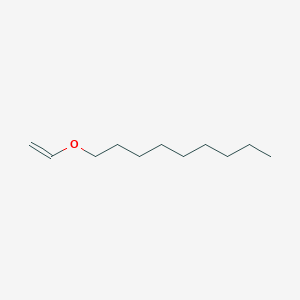

![N-[2-(1H-imidazol-5-yl)ethyl]prop-2-enamide](/img/structure/B157629.png)
![4-[1,1'-Biphenyl]-4-YL-4-piperidinol](/img/structure/B157631.png)
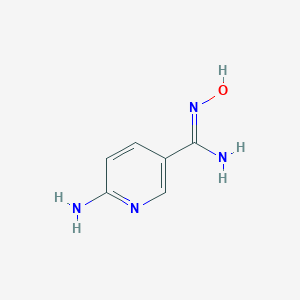


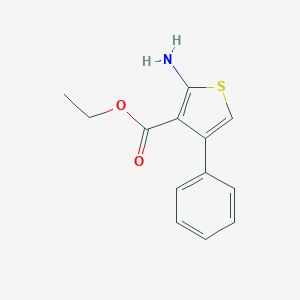

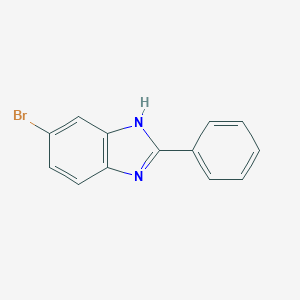
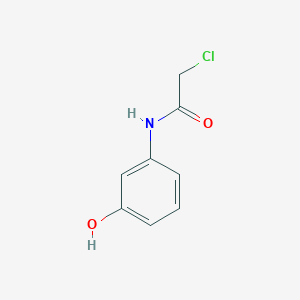
![5-[(4-ethoxyphenyl)methyl]-2H-tetrazole](/img/structure/B157650.png)
![4-[N-ethyl-N-(2-hydroxyethyl)amino]-1-(2-hydroxyethyl)amino-2-nitrobenzene, monohydrochloride](/img/structure/B157651.png)